REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]#[N:8].C([O:12][B:13](OC(C)C)[O:14]C(C)C)(C)C.[Li+].CC([N-]C(C)C)C>C1COCC1>[C:7]([C:3]1[N:2]([CH3:1])[C:6]([B:13]([OH:14])[OH:12])=[CH:5][CH:4]=1)#[N:8] |f:2.3|
|
Name
|
|
Quantity
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0.131 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
13 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The bath was removed
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
quenching with water and 5% aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with diethylether
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(N1C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |